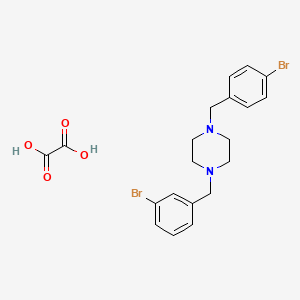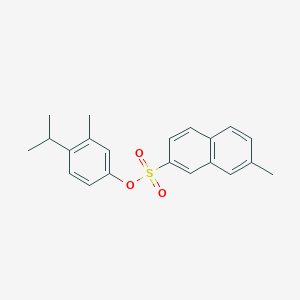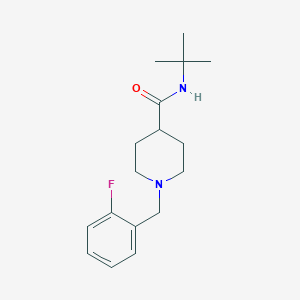
(3-bromobenzyl)(4-methoxy-3-biphenylyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-bromobenzyl)(4-methoxy-3-biphenylyl)amine is a chemical compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of biphenyl, which is a common organic compound that has been used in various applications, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine is not fully understood, but several studies have provided insight into its potential targets. In cancer cells, this compound has been shown to inhibit the activity of the AKT/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response. These mechanisms may contribute to the anti-cancer and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound in cell and animal models. In cancer cells, this compound has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant effects, which may contribute to its neuroprotective properties. In animal models, this compound has been shown to improve motor function and reduce neuroinflammation in models of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
Several future directions for the research on (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine can be identified. First, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer and neurodegenerative diseases. Second, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of various diseases. Third, clinical trials are needed to evaluate the therapeutic potential of this compound in humans. Finally, further studies are needed to optimize the synthesis method of this compound and improve its solubility and pharmacokinetics.
合成方法
The synthesis of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine involves the reaction of 3-bromobenzyl chloride with 4-methoxy-3-biphenylamine in the presence of a base, such as potassium carbonate. The reaction results in the formation of the desired product, which can be purified through recrystallization or column chromatography. This synthesis method has been successfully used in several studies to produce this compound with high purity and yield.
科学研究应用
(3-bromobenzyl)(4-methoxy-3-biphenylyl)amine has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. These findings suggest that this compound may have broad therapeutic potential in the treatment of various diseases.
属性
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO/c1-23-20-11-10-17(16-7-3-2-4-8-16)13-19(20)22-14-15-6-5-9-18(21)12-15/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNGTEQJLFCHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)


![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)



![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)

![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)
![N-[(isobutylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4964199.png)